Balanced NPP3 Selectivity over NPP1
Npp3-IN-1 provides a key differentiation from highly selective but less potent analogs. It achieves a 5.7-fold selectivity for NPP3 over NPP1 (IC50 0.24 μM vs 1.37 μM) [1]. In contrast, ENPP3 Inhibitor 1 (CAS 2803505-90-8) exhibits a much higher, >270-fold selectivity for ENPP3 over ENPP1, but with a slightly less potent IC50 for the target (0.15 μM vs 41.4 μM) . For experiments where complete ablation of NPP1 activity is undesirable, or where a more balanced NPP3/NPP1 inhibition ratio is required to model a specific biological context, Npp3-IN-1's profile is a distinct advantage over the extreme selectivity of ENPP3 Inhibitor 1.
ENPP3 Inhibitor 1: ~276-fold (0.15 μM vs 41.4 μM)
| Evidence Dimension | Selectivity Ratio (NPP1 IC50 / NPP3 IC50) |
|---|---|
| Target Compound Data | 5.7-fold (1.37 μM / 0.24 μM) |
| Comparator Or Baseline | ENPP3 Inhibitor 1: 276-fold (41.4 μM / 0.15 μM) |
| Quantified Difference | Npp3-IN-1 is ~48-fold less selective for NPP3 over NPP1 compared to ENPP3 Inhibitor 1. |
| Conditions | In vitro enzymatic assays using recombinant human enzymes (assumed for IC50 values). |
Why This Matters
This difference in selectivity window dictates the choice of inhibitor for experiments aiming to distinguish NPP3-specific versus NPP1-mediated effects, ensuring the correct tool is selected for precise pathway interrogation.
- [1] TargetMol. NPP3-IN-1 (Compound 3e) Product Information. View Source
